molecular formula C9H16N2O2 B7985893 (S)-2-Amino-N-(4-oxo-cyclohexyl)-propionamide

(S)-2-Amino-N-(4-oxo-cyclohexyl)-propionamide

Cat. No.: B7985893
M. Wt: 184.24 g/mol
InChI Key: SIARWZBNIRFBSF-LURJTMIESA-N
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Description

(S)-2-Amino-N-(4-oxo-cyclohexyl)-propionamide is an organic compound with a unique structure that includes an amino group, a cyclohexyl ring with a ketone, and a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-oxo-cyclohexyl)-propionamide typically involves multiple steps. One common method starts with the preparation of 4-oxocyclohexanone, which is then reacted with an appropriate amine to introduce the amino group. The final step involves the formation of the propionamide group through a condensation reaction. The reaction conditions often include the use of organic solvents such as diethyl ether and catalysts to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-oxo-cyclohexyl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, oxo derivatives, and substituted amides.

Scientific Research Applications

(S)-2-Amino-N-(4-oxo-cyclohexyl)-propionamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-2-Amino-N-(4-oxo-cyclohexyl)-propionamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various biochemical reactions. These interactions can modulate enzyme activity, protein function, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Oxocyclohexyl)acetamide: Similar in structure but with an acetamide group instead of a propionamide group.

    Thioacetic acid S-(4-oxo-cyclohexyl) ester: Contains a thioester group instead of an amino group.

Uniqueness

(S)-2-Amino-N-(4-oxo-cyclohexyl)-propionamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-N-(4-oxocyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-6(10)9(13)11-7-2-4-8(12)5-3-7/h6-7H,2-5,10H2,1H3,(H,11,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIARWZBNIRFBSF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(=O)CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCC(=O)CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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